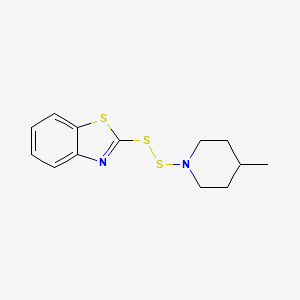
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester is a complex organic compound. It belongs to the class of phenanthroline derivatives, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenanthroline core with carboxylic acid and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The phenanthroline core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid and ester groups may also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Phenanthroline
- 2,2’-Bipyridine
- 4,7-Diphenyl-1,10-phenanthroline
Uniqueness
Compared to similar compounds, 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has unique structural features that may enhance its reactivity and specificity in various applications. The presence of carboxylic acid and ester groups provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
130292-73-8 |
|---|---|
Formule moléculaire |
C21H22N2O6 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
dimethyl 6-(2-methylbutan-2-yl)-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-6-21(2,3)11-7-10-14(24)8-12(19(26)28-4)22-17(10)16-15(25)9-13(20(27)29-5)23-18(11)16/h7-9H,6H2,1-5H3,(H,22,24)(H,23,25) |
Clé InChI |
BTTDRUVUGZZDBO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


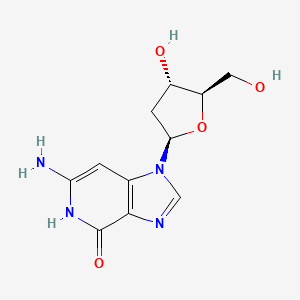
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
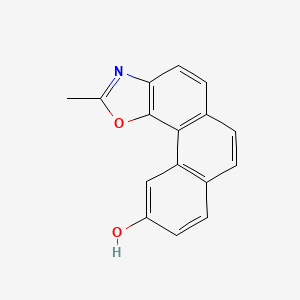
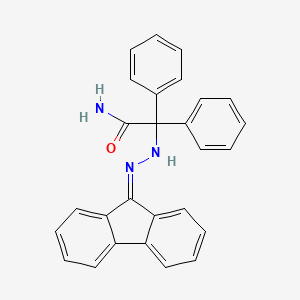
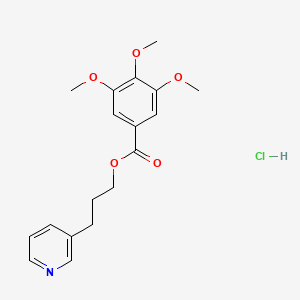
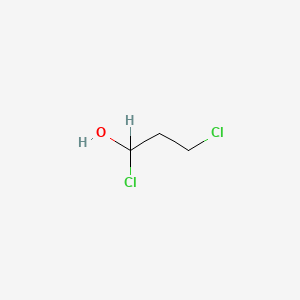

![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

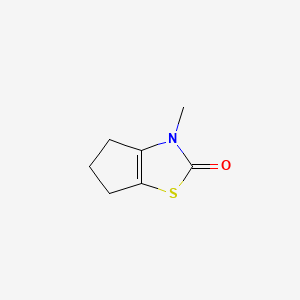
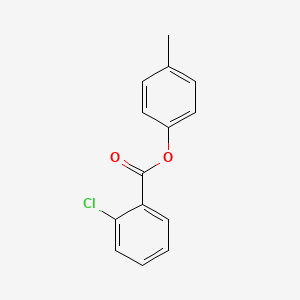
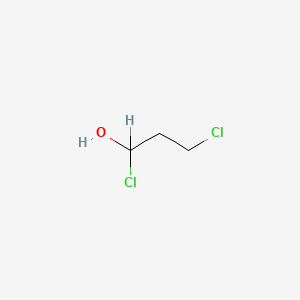
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
